- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists, MedChemComm, 2013, 4(1), 244-251
Cas no 934664-42-3 (tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate)
934664-42-3 structure
Product Name:tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Numéro CAS:934664-42-3
Le MF:C9H15NO3
Mégawatts:185.220302820206
MDL:MFCD19443902
CID:2102181
PubChem ID:66521770
Update Time:2024-10-26
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- 2-OXA-5-AZASPIRO[2.3]HEXANE-5-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1,1-dimethylethyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- tert-Butyl 1-oxa-5-azaspiro[2.3]hexan-5-carboxylate
- J-510182
- Z1251416072
- CS-0048471
- SCHEMBL1489016
- EN300-211687
- tert-butyl1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- AKOS015950458
- DB-328700
- AS-52730
- MFCD19443902
- 934664-42-3
- SB40793
- P15558
- JYLOFVXRGBRINO-UHFFFAOYSA-N
- SY099130
- 5-Boc-1-oxa-5-azaspiro[2.3]hexane
- oxa-5-azaspiro[2.3]hexane-5-carboxylic acid tert-butyl ester
- F1905-8098
-
- MDL: MFCD19443902
- Piscine à noyau: 1S/C9H15NO3/c1-8(2,3)13-7(11)10-4-9(5-10)6-12-9/h4-6H2,1-3H3
- La clé Inchi: JYLOFVXRGBRINO-UHFFFAOYSA-N
- Sourire: O=C(N1CC2(CO2)C1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 185.10519334g/mol
- Masse isotopique unique: 185.10519334g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 238
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.4
- Surface topologique des pôles: 42.1Ų
Propriétés expérimentales
- Point d'ébullition: 259.5±33.0°C at 760 mmHg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P280-P305+P351+P338
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Inert atmosphere,2-8°C
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-211687-100mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 100mg |
$300.0 | 2022-02-28 | |
| Enamine | EN300-211687-250mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 250mg |
$342.0 | 2022-02-28 | |
| Enamine | EN300-211687-500mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 500mg |
$385.0 | 2022-02-28 | |
| Enamine | EN300-211687-1000mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 1g |
$428.0 | 2022-02-28 | |
| Enamine | EN300-211687-2500mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 2500mg |
$733.0 | 2022-02-28 | |
| Enamine | EN300-211687-5000mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 5g |
$1240.0 | 2022-02-28 | |
| Enamine | EN300-211687-10000mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 10g |
$2254.0 | 2022-02-28 | |
| Chemenu | CM219144-1g |
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 97% | 1g |
$583 | 2021-08-04 | |
| Chemenu | CM219144-5g |
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 97% | 5g |
$1748 | 2021-08-04 | |
| TRC | T205780-10mg |
tert-Butyl 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 10mg |
$ 50.00 | 2022-06-03 |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ; 0 °C → 25 °C; 7 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 18 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 18 h, 25 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
Référence
- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973), ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421
Méthode de production 3
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Référence
- N-Acylazetidine derivatives as MEK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
Référence
- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Imidazo[5,1-a]isoindoline derivatives as TDO2 inhibitors and their preparation, United States, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, rt
Référence
- Spiro-heterocyclic compound, its preparing method and application as RORγt inhibitor, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Référence
- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 48 h, 25 °C
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water
Référence
- Preparation of non-fused tricyclic compounds for the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 30 °C; 40 h, 30 °C
Référence
- Related orphan receptor γ regulator and its pharmaceutically acceptable salt, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 0 °C
1.2 Reagents: Isopropanol ; 10 min, 0 °C; 0 °C → rt; 19 h, rt; rt → 0 °C; 0 °C; 2 h, 0 °C → rt; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 0 °C → 10 °C; 30 min
1.2 Reagents: Isopropanol ; 10 min, 0 °C; 0 °C → rt; 19 h, rt; rt → 0 °C; 0 °C; 2 h, 0 °C → rt; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 0 °C → 10 °C; 30 min
Référence
- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Preparation of imidazoisoindole compounds as TDO2 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; cooled; overnight, rt
Référence
- Preparation of 10a-azalide compounds having 4-membered ring structure as antibacterial agents, World Intellectual Property Organization, , ,
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Raw materials
- tert-butyl 3-methylideneazetidine-1-carboxylate
- Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Preparation Products
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:934664-42-3)tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Numéro de commande:A901009
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:07
Prix ($):299.0
Courriel:sales@amadischem.com
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Littérature connexe
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934664-42-3)tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Pureté:99%
Quantité:1g
Prix ($):299.0